5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15309927
Molecular Formula: C23H20N4O5S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N4O5S |
|---|---|
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | 5,7-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C23H20N4O5S/c1-13-10-14(2)21-18(28)12-20(32-19(21)11-13)22(29)26-16-4-6-17(7-5-16)33(30,31)27-23-24-9-8-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27) |
| Standard InChI Key | ULGHGSXRJPNQHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Introduction
5,7-Dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring a chromene backbone, which is a fused ring system consisting of a benzene ring and a pyran ring. This compound is notable for its multiple functional groups, including a carboxamide and a sulfamoyl group, which contribute to its potential biological activity and versatility in chemical applications.
Synthesis and Chemical Reactions
The synthesis of 5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves several steps, including the strategic combination of simpler organic molecules to form the desired structure. The choice of reagents and conditions significantly influences the reaction pathways and product distributions.
Biological Activity and Potential Applications
Research indicates that this compound exhibits significant biological activity, particularly in areas related to anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes or pathways involved in disease processes makes it a promising candidate for further study in medicinal chemistry.
Potential Applications:
-
Pharmaceutical Research: Due to its interaction with biological targets, it is considered for drug development.
-
Medicinal Chemistry: Its unique structure and functional groups contribute to its potential in treating various diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with 5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide. For example:
-
3,5-Dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide: This compound features a benzofuran instead of a chromene, which may influence its biological activity.
-
5-Methyl-N-{4-[sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide: It has a pyrazole ring structure, potentially leading to a different mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume